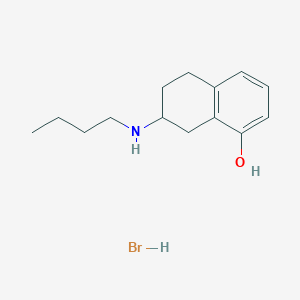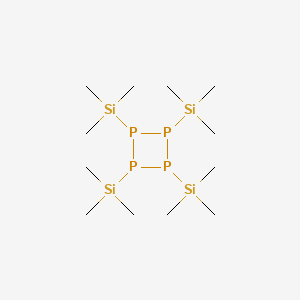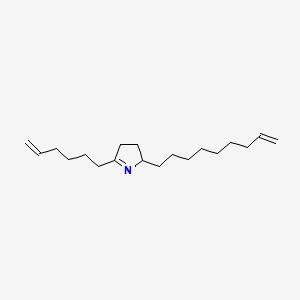
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two long alkyl chains attached to the pyrrole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the pyrrole ring and the attachment of the hexenyl and nonenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can result in a wide range of functionalized pyrrole compounds.
科学的研究の応用
2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties are explored for use in various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism by which 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential as an acetylcholinesterase inhibitor suggests that it may interfere with the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole
- 2-(1-Non-8-enyl)-5-(1-hex-5-enyl)-pyrroline
Uniqueness
Compared to similar compounds, 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-2-(8-nonenyl)- stands out due to its specific alkyl chain lengths and positions, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
81943-74-0 |
|---|---|
分子式 |
C19H33N |
分子量 |
275.5 g/mol |
IUPAC名 |
5-hex-5-enyl-2-non-8-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C19H33N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,19H,1-2,5-17H2 |
InChIキー |
SRWLGXNIPQLEEZ-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCC1CCC(=N1)CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


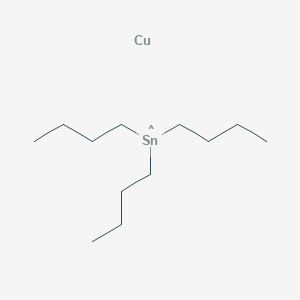
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
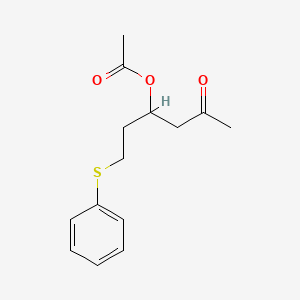
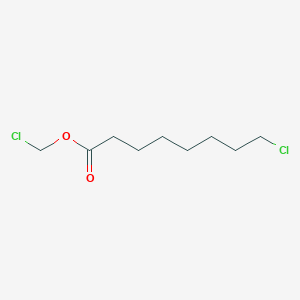
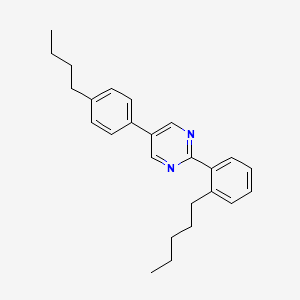
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

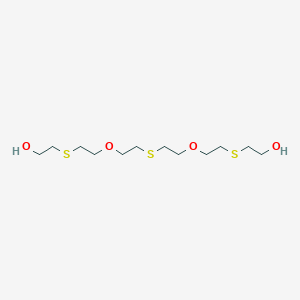


![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
